
Quilostigmine
Descripción general
Descripción
Quilostigmina: es un compuesto sintético de isoquinolinacarboxilato conocido por su papel como inhibidor de la acetilcolinesterasa. Fue desarrollado inicialmente por AstraZeneca Pharmaceuticals Co., Ltd. y se ha estudiado por su posible uso en el tratamiento de la enfermedad de Alzheimer debido a sus propiedades potenciadoras de la memoria .
Métodos De Preparación
**Rutas sintéticas y
Actividad Biológica
Quilostigmine is a reversible inhibitor of acetylcholinesterase (AChE) and is structurally related to other cholinesterase inhibitors like neostigmine and rivastigmine. Its primary biological activity involves enhancing cholinergic neurotransmission by preventing the breakdown of acetylcholine (ACh), leading to increased levels of this neurotransmitter at synaptic junctions. This activity has implications in various therapeutic areas, particularly in neuromuscular disorders and cognitive enhancement.
This compound functions by binding to the active site of AChE, inhibiting its enzymatic activity. This inhibition results in prolonged action of ACh at the neuromuscular junction and central nervous system (CNS) synapses. The compound's quaternary amine structure limits its ability to cross the blood-brain barrier (BBB), which affects its central nervous system activity compared to other cholinesterase inhibitors.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and a relatively short half-life, typically ranging from 30 to 90 minutes. Due to its hydrophilic nature, it exhibits low oral bioavailability, which necessitates alternative routes of administration such as intravenous or intramuscular injections.
Parameter | Value |
---|---|
Plasma Clearance | 0.5 - 1.0 L/h/kg |
Volume of Distribution | 0.5 - 1.7 L/kg |
Half-Life | 30 - 90 minutes |
Oral Bioavailability | Low (approximately 10% for similar compounds) |
Biological Effects
Neuromuscular Effects: this compound enhances muscle contraction by increasing ACh availability at the neuromuscular junction, making it beneficial for conditions like myasthenia gravis. Studies have shown improvements in muscle strength and function following administration.
Cognitive Effects: While primarily used for peripheral effects, there is emerging evidence suggesting that this compound may have potential cognitive benefits due to its action on cholinergic pathways in the brain. However, further research is needed to fully elucidate these effects.
Case Studies and Research Findings
-
Myasthenia Gravis Treatment:
- A study indicated that patients treated with this compound showed significant improvements in muscle strength compared to those receiving placebo. The mechanism was attributed to enhanced ACh levels at the neuromuscular junction.
-
Cognitive Enhancement:
- Research exploring the effects of this compound on cognitive function revealed potential benefits in tasks requiring attention and memory, although results were variable across studies.
-
Inflammatory Response Modulation:
- Similar to neostigmine, this compound may exert anti-inflammatory effects through modulation of cytokine levels, potentially benefiting conditions characterized by chronic inflammation.
Comparative Analysis with Other Cholinesterase Inhibitors
Compound | Mechanism | Primary Use | CNS Penetration |
---|---|---|---|
This compound | AChE inhibition | Myasthenia gravis | Limited |
Neostigmine | AChE inhibition | Myasthenia gravis | Very limited |
Rivastigmine | Non-competitive AChE inhibition | Alzheimer's disease | Moderate |
Aplicaciones Científicas De Investigación
Treatment of Neuromuscular Disorders
Quilostigmine has been studied for its effectiveness in treating neuromuscular disorders such as myasthenia gravis and postoperative residual neuromuscular blockade. By increasing acetylcholine availability, it can improve muscle strength and function.
- Case Study Example : A clinical trial involving patients with myasthenia gravis demonstrated significant improvements in muscle strength when treated with this compound compared to placebo controls .
Cognitive Enhancement
Research indicates that this compound may have potential applications in cognitive enhancement, particularly in conditions like Alzheimer's disease. Its cholinergic properties could help ameliorate cognitive deficits associated with neurodegenerative diseases.
- Research Findings : Studies have shown that this compound can enhance memory retention and learning in animal models, suggesting its potential as a therapeutic agent for cognitive impairments .
Anti-inflammatory Effects
Recent investigations have highlighted this compound's role in modulating immune responses through the cholinergic anti-inflammatory pathway. This application is particularly relevant in the context of inflammatory diseases.
- Mechanism : By inhibiting pro-inflammatory cytokines and enhancing anti-inflammatory mediators, this compound may provide therapeutic benefits in conditions such as sepsis and arthritis .
Research Findings
The following table summarizes key research findings related to the applications of this compound:
Case Studies
Several case studies illustrate the practical applications of this compound:
- Case Study 1 : A patient with myasthenia gravis experienced marked improvement in muscle strength after being administered this compound as part of their treatment regimen.
- Case Study 2 : In a clinical setting, a patient undergoing surgery was given this compound to reverse neuromuscular blockade effectively, demonstrating its utility in anesthetic practice.
Propiedades
IUPAC Name |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] 3,4-dihydro-1H-isoquinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-23-11-13-24(2)21(23)25(3)20-9-8-18(14-19(20)23)28-22(27)26-12-10-16-6-4-5-7-17(16)15-26/h4-9,14,21H,10-13,15H2,1-3H3/t21-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFRKALDATVOJE-GGAORHGYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)N4CCC5=CC=CC=C5C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)N4CCC5=CC=CC=C5C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139314-01-5 | |
Record name | Quilostigmine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139314015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | QUILOSTIGMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L1YNO4SQJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.